Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)-
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Overview
Description
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- typically involves the reaction of 2-(trifluoromethyl)phenol with (S)-pyrrolidine. One common method is the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with (S)-pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. The pyrrolidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-[2-(Trifluoromethyl)phenoxy]piperidine
- (3S)-3-[2-(Trifluoromethyl)phenoxy]morpholine
- (3S)-3-[2-(Trifluoromethyl)phenoxy]azetidine
Uniqueness
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- is unique due to its specific combination of a trifluoromethyl group, phenoxy group, and pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and structural rigidity, which are not present in similar compounds. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
960491-87-6 |
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Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8/h1-4,8,15H,5-7H2/t8-/m0/s1 |
InChI Key |
XNRDRGOBJOHKEX-QMMMGPOBSA-N |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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